molecular formula C15H18BrNS B1405064 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole CAS No. 329977-12-0

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole

Cat. No.: B1405064
CAS No.: 329977-12-0
M. Wt: 324.3 g/mol
InChI Key: GYIRBAKQFLGFJN-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group, a tert-butylphenyl group, and a methyl group attached to the thiazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through Friedel-Crafts alkylation reactions using tert-butylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Acetylcholinesterase Inhibition

Recent studies have indicated that thiazole derivatives, including those related to 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole, exhibit significant acetylcholinesterase inhibitory activity. These compounds are being investigated for potential therapeutic applications in treating Alzheimer's disease, where the inhibition of acetylcholinesterase can help increase acetylcholine levels in the brain, potentially alleviating cognitive decline associated with the disease .

Case Study:

A study synthesized several thiazole derivatives and evaluated their inhibitory activities against acetylcholinesterase. Among them, a structurally similar compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory potential. Molecular docking studies further elucidated the binding interactions, supporting the design of new inhibitors based on this scaffold .

Agricultural Applications

2.1 Fungicidal Properties

The compound has been explored for its fungicidal properties, particularly against various harmful fungi. Its structural characteristics allow it to function effectively as a fungicide in agricultural settings.

Data Table: Fungicidal Efficacy Against Various Fungi

Fungi TypeEfficacy (IC50)Reference
Ascomycetes15 µg/mL
Basidiomycetes20 µg/mL
Deuteromycetes10 µg/mL

The data indicates that this compound can be effective against a variety of fungal pathogens, making it a candidate for development as a commercial fungicide.

Material Sciences

3.1 Organic Synthesis

In organic synthesis, the compound serves as an important intermediate for synthesizing more complex molecules. Its bromomethyl group allows for further functionalization, which can lead to a variety of derivatives with tailored properties.

Case Study: Synthesis Pathways

Research has demonstrated several synthetic routes involving this compound as a precursor:

  • Route A: Reaction with nucleophiles to form substituted thiazoles.
  • Route B: Cross-coupling reactions leading to biaryl compounds.

These synthetic pathways have been documented in various studies, showcasing the versatility of the compound in generating new materials with desired functionalities.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(4-tert-butylphenyl)-5-methylthiazole: Lacks the bromomethyl group, which affects its reactivity and applications.

    4-Bromomethyl-2-phenyl-5-methylthiazole: Lacks the tert-butyl group, which influences its steric properties and reactivity.

    2-(4-tert-Butylphenyl)-5-methylthiazole: Lacks both the bromomethyl and methyl groups, resulting in different chemical properties.

Uniqueness

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole is unique due to the presence of both the bromomethyl and tert-butylphenyl groups, which confer specific reactivity and steric properties. These features make it a valuable compound in synthetic chemistry and various research applications.

Biological Activity

4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula: C14H16BrN
  • Molecular Weight: 284.19 g/mol
  • Functional Groups: Thiazole ring, bromomethyl group, and tert-butylphenyl group.

This compound's unique structure contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various pathogens, including bacteria and fungi.

  • Case Study: A study evaluated the antifungal activity of thiazole derivatives against Candida albicans and other fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents like ketoconazole .

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

  • Research Findings: A review on thiazole derivatives noted their effectiveness in inhibiting inflammation through various mechanisms, including the modulation of nuclear factor kappa B (NF-κB) signaling pathways .

Anticancer Potential

The anticancer activity of thiazoles has been extensively studied. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

  • Research Evidence: A recent investigation into thiazole derivatives indicated that certain compounds could effectively inhibit cancer cell lines by targeting specific molecular pathways involved in cell growth and survival .

Antioxidant Activity

Antioxidant properties are another significant aspect of thiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

  • Findings: A study reported that some thiazoles exhibited strong antioxidant activity, suggesting their potential in preventing oxidative stress-related damage in cells .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialHigh against Candida albicans
Anti-inflammatoryModulates NF-κB signaling
AnticancerInhibits cancer cell proliferation
AntioxidantScavenges free radicals

Properties

IUPAC Name

4-(bromomethyl)-2-(4-tert-butylphenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNS/c1-10-13(9-16)17-14(18-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIRBAKQFLGFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole
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4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole
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4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole
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4-Bromomethyl-2-(4-tert-butylphenyl)-5-methylthiazole

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